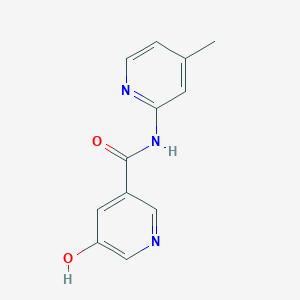![molecular formula C12H20N2O3 B7550123 3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)
3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid, commonly known as Boc-3-amino-2,2-dimethylpropanoic acid, is an amino acid derivative that has gained significant attention in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of Boc-3-amino-2,2-dimethylpropanoic acid is not well understood. However, it is believed that the unique structure of the compound allows for enhanced interactions with target enzymes and receptors, resulting in improved binding affinity and specificity.
Biochemical and Physiological Effects
Boc-3-amino-2,2-dimethylpropanoic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain proteases, such as thrombin and trypsin, and kinases, such as c-Jun N-terminal kinase. Additionally, Boc-3-amino-2,2-dimethylpropanoic acid has been shown to enhance the stability and bioavailability of peptides and peptidomimetics.
実験室実験の利点と制限
One of the main advantages of using Boc-3-amino-2,2-dimethylpropanoic acid in lab experiments is its unique structure, which allows for the creation of peptides with enhanced stability and bioavailability. Additionally, the compound is relatively easy to synthesize and has a high yield. However, one limitation of using Boc-3-amino-2,2-dimethylpropanoic acid is its relatively high cost compared to other amino acid derivatives.
将来の方向性
There are several future directions for the research and application of Boc-3-amino-2,2-dimethylpropanoic acid. One area of research is the development of new inhibitors for enzymes and receptors using Boc-3-amino-2,2-dimethylpropanoic acid as a building block. Additionally, there is potential for the use of Boc-3-amino-2,2-dimethylpropanoic acid in the development of new drug delivery systems and the creation of novel peptides and peptidomimetics with enhanced pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of Boc-3-amino-2,2-dimethylpropanoic acid and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Boc-3-amino-2,2-dimethylpropanoic acid is a unique amino acid derivative that has gained significant attention in scientific research due to its structure and properties. The compound has been extensively used in the synthesis of various peptides and peptidomimetics, as well as inhibitors for enzymes and receptors. The unique structure of Boc-3-amino-2,2-dimethylpropanoic acid allows for enhanced stability and bioavailability of peptides, as well as improved binding affinity and specificity for target enzymes and receptors. Although there are some limitations to using Boc-3-amino-2,2-dimethylpropanoic acid in lab experiments, the compound has several advantages that make it a valuable tool for scientific research. Finally, there are several future directions for the research and application of Boc-3-amino-2,2-dimethylpropanoic acid, including the development of new inhibitors, drug delivery systems, and novel peptides and peptidomimetics.
合成法
The synthesis of Boc-3-amino-2,2-dimethylpropanoic acid involves the reaction of Boc-protected amino acid with 2,2-dimethylpropanol and a carbodiimide coupling reagent. The reaction results in the formation of Boc-3-amino-2,2-dimethylpropanoic acid with a yield of approximately 70-80%. The purity of the synthesized compound can be improved using column chromatography.
科学的研究の応用
Boc-3-amino-2,2-dimethylpropanoic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. The unique structure of Boc-3-amino-2,2-dimethylpropanoic acid allows for the creation of peptides with enhanced stability, bioavailability, and pharmacokinetic properties. Additionally, Boc-3-amino-2,2-dimethylpropanoic acid has been used in the synthesis of inhibitors for various enzymes and receptors, including proteases, kinases, and G-protein coupled receptors.
特性
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)3-4-13-12(17)14-7-10-6-8-1-2-9(10)5-8/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQQUXSGSJXMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CNC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)







![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)

